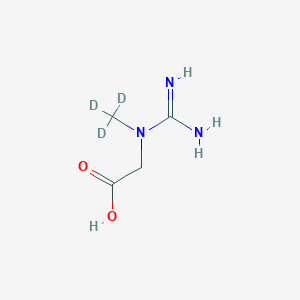
Creatine D3
Descripción general
Descripción
Creatine D3, also known as deuterated creatine, is a stable isotope-labeled form of creatine. It is primarily used in scientific research to measure muscle mass and study creatine metabolism. The compound is labeled with deuterium, a stable isotope of hydrogen, which allows for precise tracking and measurement in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deuterated creatine involves the incorporation of deuterium into the creatine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the reaction of deuterated glycine with cyanamide under alkaline conditions to form deuterated creatine.
Industrial Production Methods
Industrial production of deuterated creatine typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the incorporation of deuterium and the overall purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Creatine D3 undergoes several types of chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Reduction reactions can convert creatine back to its precursor molecules.
Substitution: Substitution reactions can occur at the amino group or the guanidino group of creatine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Creatinine is the major product formed from the oxidation of creatine.
Reduction: The reduction of creatine can yield its precursor molecules, such as glycine and cyanamide.
Substitution: Substitution reactions can produce various alkylated derivatives of creatine.
Aplicaciones Científicas De Investigación
Creatine D3 is widely used in scientific research due to its ability to provide precise measurements of muscle mass and creatine metabolism. Some key applications include:
Chemistry: Used as a tracer in studies of creatine synthesis and degradation.
Biology: Employed in research on muscle physiology and metabolism.
Medicine: Utilized in clinical studies to assess muscle mass and diagnose conditions such as sarcopenia.
Industry: Applied in the development of dietary supplements and performance-enhancing products.
Mecanismo De Acción
Creatine D3 exerts its effects through its role in the creatine-phosphate energy system. In muscle cells, creatine is phosphorylated to form phosphocreatine, which serves as a rapid source of energy during high-intensity activities. The deuterium label allows for precise tracking of creatine uptake, distribution, and metabolism in the body.
Comparación Con Compuestos Similares
Similar Compounds
Creatine Monohydrate: The most common form of creatine used in supplements.
Creatine Ethyl Ester: A modified form of creatine with improved absorption.
Creatine Hydrochloride: Known for its high solubility and absorption rate.
Uniqueness of Creatine D3
This compound is unique due to its deuterium labeling, which allows for precise tracking and measurement in biological systems. This makes it particularly valuable in research settings where accurate quantification of creatine metabolism is required.
Propiedades
IUPAC Name |
2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVTCORWBXHQV-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143827-19-4 | |
| Record name | Creatine D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143827194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CREATINE D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78TE2BRQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




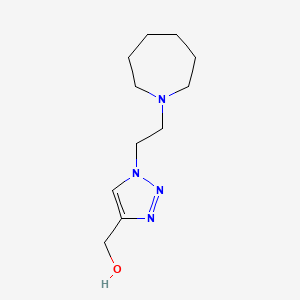
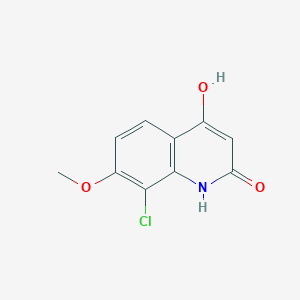

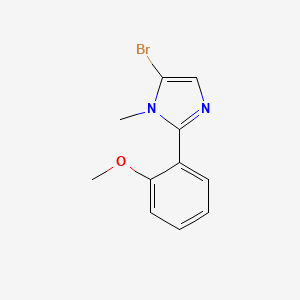
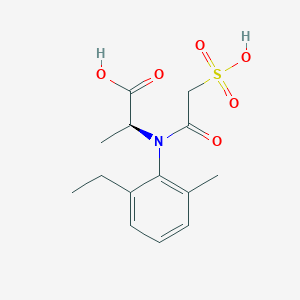
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
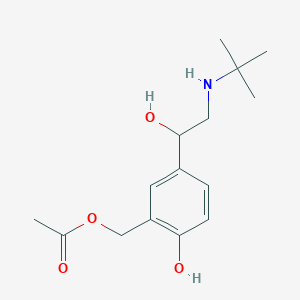
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)


![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)

